tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate is an organic compound with the molecular formula C17H27N3O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The process can be summarized as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, and pyridine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The piperidine derivative is dissolved in a suitable solvent, such as dichloromethane. Tert-butyl chloroformate is added dropwise to the solution, followed by the addition of pyridine as a base. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control and inert gas systems.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Purification: Industrial purification methods include crystallization and large-scale chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The presence of the pyridine and piperidine moieties allows for binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
Uniqueness
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate is unique due to the presence of both pyridine and piperidine rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Biological Activity
Tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate, with the chemical formula C18H29N3O2 and CAS number 1289388-10-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety attached to a piperidine ring substituted with a pyridine group. The structural formula is represented as follows:
Property | Value |
---|---|
Molecular Weight | 319.44 g/mol |
CAS Number | 1289388-10-8 |
Formula | C18H29N3O2 |
Purity | ≥98% |
The biological activity of tert-butyl carbamate derivatives often involves modulation of various biochemical pathways. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing cellular processes such as apoptosis and proliferation.
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes like PARP (Poly (ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP have been explored for their potential in cancer therapy by inducing synthetic lethality in cancer cells deficient in homologous recombination repair pathways .
- Cell Viability and Proliferation : In vitro studies indicate that related piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer cells, indicating their potential as therapeutic agents .
Case Studies
- Anticancer Activity : A study investigated the effects of a related compound on human breast cancer cells, reporting an IC50 value of approximately 18 μM. The compound was noted to enhance the cleavage of PARP1 and increase caspase 3/7 activity, suggesting induction of apoptosis in treated cells .
- Selectivity and Efficacy : Another investigation into piperidine derivatives highlighted their selective inhibition of certain ATP-binding cassette (ABC) transporters, which are often implicated in drug resistance mechanisms in cancer therapy. These findings suggest that modifications to the piperidine structure can enhance selectivity for target proteins .
Pharmacological Applications
The structural characteristics of this compound position it as a promising candidate for further development in pharmacology:
- Cancer Therapy : Due to its potential to inhibit PARP and induce apoptosis, this compound could be explored as a lead for developing new anticancer therapies.
- Neurological Disorders : Compounds with similar piperidine structures have been studied for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl N-[1-(1-pyridin-2-ylethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)20-11-8-14(9-12-20)19-16(21)22-17(2,3)4/h5-7,10,13-14H,8-9,11-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNPRZQJBDNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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